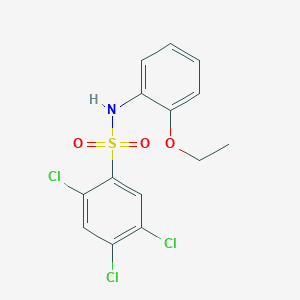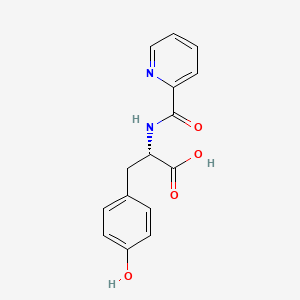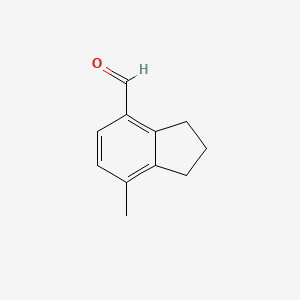![molecular formula C14H15NO2S B7463514 2-[(3,4-Dimethylphenyl)methylsulfonyl]pyridine](/img/structure/B7463514.png)
2-[(3,4-Dimethylphenyl)methylsulfonyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3,4-Dimethylphenyl)methylsulfonyl]pyridine, commonly referred to as DMS-1, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of sulfones and has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
科学的研究の応用
DMS-1 has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated for its anticancer properties. Studies have shown that DMS-1 can inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of enzymes involved in cancer cell proliferation. In material science, DMS-1 has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, DMS-1 has been used as a reagent for the synthesis of various organic compounds.
作用機序
The mechanism of action of DMS-1 is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes involved in cancer cell proliferation, such as topoisomerase II and histone deacetylase. DMS-1 has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
DMS-1 has been shown to have both biochemical and physiological effects. In vitro studies have shown that DMS-1 can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that DMS-1 can inhibit the growth of tumors in animal models. DMS-1 has also been shown to have anti-inflammatory properties.
実験室実験の利点と制限
One of the advantages of using DMS-1 in lab experiments is its high purity and stability. DMS-1 is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using DMS-1 is its potential toxicity. Care should be taken when handling this compound, and appropriate safety measures should be implemented.
将来の方向性
There are several future directions for research on DMS-1. One area of interest is the development of novel anticancer drugs based on the structure of DMS-1. Another area of interest is the synthesis of new materials with unique properties using DMS-1 as a building block. Additionally, further studies are needed to fully understand the mechanism of action of DMS-1 and its potential applications in other fields of scientific research.
In conclusion, DMS-1 is a chemical compound that has gained significant attention in scientific research due to its unique properties. Its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis, make it a promising compound for future research. However, further studies are needed to fully understand its mechanism of action and potential applications.
合成法
The synthesis of DMS-1 involves the reaction of 2-chloropyridine with 3,4-dimethylbenzylsulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of DMS-1 as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
特性
IUPAC Name |
2-[(3,4-dimethylphenyl)methylsulfonyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-11-6-7-13(9-12(11)2)10-18(16,17)14-5-3-4-8-15-14/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWZBLGPSVXDMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CS(=O)(=O)C2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-Dimethylphenyl)methylsulfonyl]pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[[5-(diethylsulfamoyl)thiophen-2-yl]methyl]-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B7463457.png)

![2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B7463480.png)
![4-tert-butyl-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B7463489.png)
![3-{2-chloroimidazo[1,2-a]pyridin-3-yl}-2-cyano-N-(propan-2-yl)prop-2-enamide](/img/structure/B7463490.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B7463500.png)

![[2-[2-(4-fluorobenzoyl)hydrazinyl]-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7463513.png)
![2-[(4-Methylphenyl)methylsulfonyl]pyridine](/img/structure/B7463515.png)

![8-Methyl-3-[[4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7463525.png)
